molecular formula C7H5BrO3S B1611886 Methyl 4-bromo-5-formylthiophene-2-carboxylate CAS No. 648412-59-3

Methyl 4-bromo-5-formylthiophene-2-carboxylate

Cat. No.: B1611886
CAS No.: 648412-59-3
M. Wt: 249.08 g/mol
InChI Key: ICGKCURLFHIUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-5-formylthiophene-2-carboxylate is an organic compound with the molecular formula C(_7)H(_5)BrO(_3)S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a bromine atom and a formyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-5-formylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 5-formylthiophene-2-carboxylate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr(_3)) or aluminum bromide (AlBr(_3)). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-formylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol. Oxidizing agents like potassium permanganate (KMnO(_4)) or reducing agents such as sodium borohydride (NaBH(_4)) are typically used.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Organolithium or Grignard reagents, typically in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO(_4)) in aqueous or alkaline conditions.

    Reduction: Sodium borohydride (NaBH(_4)) in methanol or ethanol.

    Coupling: Palladium catalysts (e.g., Pd(PPh(_3))(_4)) with boronic acids or alkenes in the presence of a base like potassium carbonate (K(_2)CO(_3)).

Major Products

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Oxidation: Methyl 4-bromo-5-carboxythiophene-2-carboxylate.

    Reduction: Methyl 4-bromo-5-hydroxymethylthiophene-2-carboxylate.

    Coupling: Biaryl or styrene derivatives.

Scientific Research Applications

Methyl 4-bromo-5-formylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-formylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. In materials science, the compound’s electronic properties are exploited to create conductive or semiconductive materials.

Comparison with Similar Compounds

Methyl 4-bromo-5-formylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Methyl 5-formylthiophene-2-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Methyl 4-bromo-2-thiophenecarboxylate: Lacks the formyl group, limiting its applications in certain synthetic routes.

    Methyl 4-bromo-5-methylthiophene-2-carboxylate:

The presence of both the bromine and formyl groups in this compound makes it uniquely versatile for a wide range of chemical reactions and applications .

Properties

IUPAC Name

methyl 4-bromo-5-formylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3S/c1-11-7(10)5-2-4(8)6(3-9)12-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGKCURLFHIUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598223
Record name Methyl 4-bromo-5-formylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648412-59-3
Record name Methyl 4-bromo-5-formylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-5-formylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-5-formylthiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromo-5-formylthiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromo-5-formylthiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromo-5-formylthiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromo-5-formylthiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.